molecular formula C23H28O B14571104 1-Methoxy-4-[(4-octylphenyl)ethynyl]benzene CAS No. 61313-84-6

1-Methoxy-4-[(4-octylphenyl)ethynyl]benzene

Cat. No.: B14571104
CAS No.: 61313-84-6
M. Wt: 320.5 g/mol
InChI Key: AQKZKPYPBASWIF-UHFFFAOYSA-N
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Description

1-Methoxy-4-[(4-octylphenyl)ethynyl]benzene is an organic compound with the molecular formula C23H30O It is a derivative of benzene, featuring a methoxy group and an ethynyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-[(4-octylphenyl)ethynyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-octylphenylacetylene and 1-bromo-4-methoxybenzene.

    Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Sonogashira coupling reaction. This involves the use of a palladium catalyst, a copper co-catalyst, and a base like triethylamine.

    Procedure: The reactants are combined in a suitable solvent, such as tetrahydrofuran (THF), and heated under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-[(4-octylphenyl)ethynyl]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products Formed

    Oxidation: Formation of 1-methoxy-4-[(4-octylphenyl)ethynyl]benzaldehyde.

    Reduction: Formation of 1-methoxy-4-[(4-octylphenyl)ethyl]benzene.

    Substitution: Formation of 1-methoxy-4-[(4-octylphenyl)ethynyl]-2-nitrobenzene or 1-methoxy-4-[(4-octylphenyl)ethynyl]-2-bromobenzene.

Scientific Research Applications

1-Methoxy-4-[(4-octylphenyl)ethynyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving cell membrane interactions due to its hydrophobic octyl chain.

    Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-[(4-octylphenyl)ethynyl]benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding, while the ethynyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-4-[(4-methoxyphenyl)ethynyl]benzene
  • 1-Methoxy-4-[(4-propylphenyl)ethynyl]benzene
  • 1-Methoxy-4-[(4-methylphenyl)ethynyl]benzene

Uniqueness

1-Methoxy-4-[(4-octylphenyl)ethynyl]benzene is unique due to its long octyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formation of micelles or in membrane studies.

Properties

CAS No.

61313-84-6

Molecular Formula

C23H28O

Molecular Weight

320.5 g/mol

IUPAC Name

1-methoxy-4-[2-(4-octylphenyl)ethynyl]benzene

InChI

InChI=1S/C23H28O/c1-3-4-5-6-7-8-9-20-10-12-21(13-11-20)14-15-22-16-18-23(24-2)19-17-22/h10-13,16-19H,3-9H2,1-2H3

InChI Key

AQKZKPYPBASWIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC

Origin of Product

United States

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